4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde
Description
Properties
IUPAC Name |
4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c15-10-13-3-1-12(2-4-13)9-11(16)14-5-7-17-8-6-14/h10H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUKATATKNNKPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N2CCOCC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde typically involves the reaction of piperazine derivatives with morpholine derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Activity
Recent studies have highlighted the potential of piperazine derivatives, including 4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde, as antidiabetic agents. Research indicates that derivatives of this compound can inhibit key metabolic enzymes involved in glucose metabolism, such as α-glucosidase and acetylcholinesterase. For instance, derivatives synthesized from this compound exhibited significant inhibitory activity against α-glucosidase, which is crucial for managing type 2 diabetes mellitus .
Table 1: Inhibitory Activity of Piperazine Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | α-Glucosidase | 8.9 ± 0.2 |
| Compound B | Acetylcholinesterase | 201.16 ± 30.84 |
| Compound C | Butyrylcholinesterase | 245.73 ± 51.28 |
Neuropharmacological Effects
The compound has also been explored for its neuropharmacological properties. Studies suggest that certain derivatives may act as positive allosteric modulators of the GLP-1 receptor, enhancing glucose handling and reducing food intake in obese models .
Organic Synthesis
Intermediate in Organic Reactions
this compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in reactions to produce piperazine derivatives with enhanced biological activity . The compound can undergo oxidation, reduction, and substitution reactions to yield new derivatives that may possess desirable properties.
Table 2: Chemical Reactions Involving the Compound
| Reaction Type | Common Reagents | Purpose |
|---|---|---|
| Oxidation | Potassium permanganate | To introduce functional groups |
| Reduction | Sodium borohydride | To reduce carbonyl groups |
| Substitution | Amines, thiols | To create new derivatives |
Environmental Chemistry
Pollutant Degradation
Research has shown that derivatives of this compound can be effective in breaking down environmental pollutants. Studies focused on synthesizing variants of the compound demonstrated their potential in reducing toxic compounds in polluted environments . This application highlights the compound's role in developing cleaner technologies.
Polymer Science
Surface Modification
In polymer science, the compound is used to modify surfaces or create polymers with specific characteristics. The modifications can enhance material stability and functionality, making it suitable for various industrial applications .
Agrochemistry
Herbicide Development
The compound's derivatives have been investigated for their herbicidal activity against resistant weed species. Computational studies followed by synthesis and biological assays have identified promising candidates that exhibit comparable efficacy to existing herbicides .
Case Study 1: Antidiabetic Drug Development
A recent study synthesized a series of piperazine derivatives from this compound and evaluated their antidiabetic properties through enzyme inhibition assays. The most promising derivative showed an IC50 value significantly lower than that of standard drugs like acarbose, indicating its potential as a therapeutic agent for diabetes management .
Case Study 2: Environmental Applications
In a project aimed at pollution control, researchers synthesized several derivatives of this compound and tested their effectiveness in degrading common environmental pollutants. Results indicated that some derivatives could significantly reduce pollutant levels, suggesting a viable pathway for developing eco-friendly chemical solutions .
Mechanism of Action
The mechanism of action of 4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Piperazine-1-carbaldehyde derivatives vary primarily in the substituents attached to the piperazine ring. Key analogs and their substituents include:
| Compound Name | Substituent | Key Functional Groups |
|---|---|---|
| 4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde | Morpholine-oxoethyl | Aldehyde, morpholine, ketone |
| 4-(2-Naphthoyl)piperazine-1-carbaldehyde (Compound 23) | 2-Naphthoyl | Aldehyde, naphthyl ketone |
| 4-[6-(3-Chlorophenyl)pyrimidin-4-yl]piperazine-1-carbaldehyde (3b) | 3-Chlorophenyl-pyrimidine | Aldehyde, chlorophenyl, pyrimidine |
| 4-(3-Nitrophenyl)piperazine-1-carbaldehyde | 3-Nitrophenyl | Aldehyde, nitro group |
| 4-(2-Aminophenyl)piperazine-1-carbaldehyde (Compound 24) | 2-Aminophenyl | Aldehyde, amine |
Physicochemical Properties
- Melting Points: Compound 3b has a melting point of 123–125°C, while nitro- and aminophenyl analogs (e.g., compound 24) are reported as solids or oils . The morpholine group’s polarity may lower the melting point compared to aromatic analogs.
- Spectral Data :
Biological Activity
4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antidiabetic, and enzyme inhibitory activities, supported by data tables and case studies.
Antimicrobial Activity
Research indicates that derivatives of piperazine and morpholine, including this compound, exhibit moderate antimicrobial activity against various microorganisms. A study reported that some derivatives showed promising activity against pathogens such as Pseudomonas aeruginosa and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL .
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| This compound | Pseudomonas aeruginosa | 16 |
| Derivative X | E. coli | 32 |
| Derivative Y | Staphylococcus aureus | 8 |
Antidiabetic Activity
The compound has also been evaluated for its antidiabetic properties. It acts as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. The inhibition of this enzyme can help manage blood glucose levels in diabetic patients. In vitro studies indicated that the compound exhibited an IC50 value of approximately 584 µM, which is comparable to other known inhibitors .
Enzyme Inhibition
Several studies have highlighted the enzyme inhibitory potential of this compound. For instance, it was found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. The inhibition values were reported as follows:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 201.16 ± 30.84 |
| Butyrylcholinesterase (BChE) | 245.73 ± 51.28 |
These results suggest that the compound could be further explored for therapeutic applications in neurological disorders .
Study on Antidiabetic Effects
In a recent study, the antidiabetic effects of various piperazine derivatives, including this compound, were evaluated using diabetic rat models. The results indicated a significant reduction in blood glucose levels post-administration, suggesting its potential as a therapeutic agent for diabetes management.
Safety and Toxicity Assessment
The safety profile of the compound was assessed through hemolytic activity tests on human red blood cells. The results showed low hemolytic rates even at high concentrations, indicating a favorable safety profile .
Q & A
Q. Key Reaction Conditions Table :
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| 1 | 2-Chloroacetyl morpholine, KCO, CHCN, 60°C | 70–85 | Column chromatography (SiO, EtOAc/hexane) |
| 2 | PCC, CHCl, RT, 12h | 60–75 | Recrystallization (ethanol) |
Basic: How is structural characterization of this compound performed?
Methodological Answer:
Use a combination of:
Q. Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Space group | Orthorhombic, Pbca |
| a, b, c (Å) | 13.03, 13.25, 19.26 |
| V (Å) | 3324.6 |
| Z | 8 |
| R-factor | 0.048 |
Basic: What are the common reactivity patterns of this compound?
Methodological Answer:
The carbaldehyde group undergoes nucleophilic addition (e.g., with amines or hydrazines), while the morpholinyl-oxoethyl moiety participates in:
- Oxidation/Reduction : The ketone (oxoethyl) can be reduced to a hydroxyl group using NaBH/CeCl .
- Nucleophilic substitution : Piperazine N-atoms react with alkyl halides or acyl chlorides under basic conditions .
Q. Reactivity Table :
| Site | Reaction Type | Reagents | Product |
|---|---|---|---|
| Carbaldehyde | Schiff base formation | Aniline, EtOH, RT | Imine derivatives |
| Piperazine | Alkylation | Benzyl chloride, KCO | N-alkylated piperazine |
Advanced: How can computational modeling optimize reaction pathways for derivatives?
Methodological Answer:
Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to:
Q. Example Computational Insights :
- Nucleophilic substitution energy barrier : ~25 kcal/mol for morpholinyl-oxoethyl group introduction.
- Carbaldehyde oxidation : Exothermic by ~15 kcal/mol with PCC.
Advanced: How can structure-activity relationship (SAR) studies guide biological applications?
Methodological Answer:
Q. SAR Observations :
- Electron-withdrawing groups on piperazine enhance receptor affinity (ΔG = −8.2 kcal/mol).
- Bulky morpholinyl groups reduce membrane permeability (LogP > 2.5).
Advanced: What strategies resolve contradictions in reaction yields or selectivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
